11, 14, 17-Icosatrienoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of ETA is C20H34O2 , and its systematic name is 11,14,17-eicosatrienoic acid . It has an exact mass of approximately 306.26 g/mol . The structural formula depicts three cis double bonds at positions 11, 14, and 17:
Chemical Reactions Analysis
ETA participates in various biochemical reactions. Notably, it inhibits matrix metalloproteinase-1 (MMP-1) expression after ultraviolet (UV) irradiation. MMP-1 is involved in skin aging and photoaging processes. ETA’s photoprotective effect is associated with its increased levels in UV-irradiated human skin .
Physical And Chemical Properties Analysis
Scientific Research Applications
Prevention of UV-Induced Skin Damage
ETA has been found to have protective effects against UV-induced skin damage. In a study, it was found that topical treatment with ETA attenuated UV-induced epidermal and dermal thickness and infiltration of inflammatory cells, and impairment of skin barrier function . This suggests that ETA can be a potential agent for preventing and/or treating UV-induced inflammation and photoaging .
Inhibition of Inflammatory Markers
ETA has been shown to suppress the expression of IL-1b, COX-2, and MMP-13 induced by UV irradiation . These are all markers of inflammation, suggesting that ETA has anti-inflammatory properties.
Skin Aging and Photoaging
Research has shown that the content of ETA in the epidermis of human skin is significantly increased in photoaged human skin and also in acutely UV-irradiated human skin . This suggests that ETA may play a role in the skin’s response to photoaging.
Inhibition of Matrix Metalloproteinase (MMP)
ETA has been demonstrated to inhibit matrix metalloproteinase (MMP)-1 expression after UV-irradiation . MMPs are enzymes that break down extracellular matrix proteins, and their overexpression can lead to tissue damage and aging. Therefore, ETA’s ability to inhibit MMP-1 suggests it may have anti-aging properties.
Enhancement of Skin Barrier Function
ETA has been found to improve skin barrier function following UV irradiation . A strong skin barrier is crucial for maintaining skin health and preventing skin diseases.
Potential Role in Fatty Acid Composition of the Skin
ETA is one of the major fatty acid components in the human epidermis . Changes in the fatty acid composition of the skin can affect skin health and function. Therefore, ETA may play a role in maintaining the fatty acid balance in the skin.
Mechanism of Action
Target of Action
The primary target of 11, 14, 17-Icosatrienoic acid is the mitochondria in Saccharomyces cerevisiae (KD115) . The mitochondria play a crucial role in energy production, and their functionality is essential for the survival and growth of the organism .
Mode of Action
This compound interacts with its target by maintaining the continued replication of functional mitochondria in Saccharomyces cerevisiae (KD115) . This interaction ensures the continuous production of energy, which is vital for the organism’s survival and growth .
Biochemical Pathways
It is known that this compound plays a role in the fatty acid elongation/desaturation reactions, which convert dietary c-18 fatty acids to c-20 eicosanoid precursors .
Result of Action
The primary result of the action of this compound is the maintenance of functional mitochondria in Saccharomyces cerevisiae (KD115) . This leads to continuous energy production, which is essential for the survival and growth of the organism .
properties
IUPAC Name |
(11E,14E,17E)-icosa-11,14,17-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANXAKGNAKFSK-IUQGRGSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2091-27-2 | |
Record name | 11,14,17-Eicosatrienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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